4-[(Oxan-4-yl)methyl]piperidine
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Overview
Description
4-[(Oxan-4-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with an oxan-4-ylmethyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Oxan-4-yl)methyl]piperidine typically involves the cyclization of appropriate precursors. One common method includes the use of palladium and rhodium hydrogenation, which combines multiple reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-[(Oxan-4-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-[(Oxan-4-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Oxan-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors or enzyme inhibition .
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: 4-[(Oxan-4-yl)methyl]piperidine is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical properties and biological activities compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(oxan-4-ylmethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h10-12H,1-9H2 |
InChI Key |
DLWUECPUFPMNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2CCOCC2 |
Origin of Product |
United States |
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